Spiro[4H-imidazole-4,2'(1'H)-naphthalene], 1,3',4',5-tetrahydro-7'-methyl-
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Overview
Description
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is a spirocyclic compound that features a unique structure combining an imidazole ring and a naphthalene moiety. Spirocyclic compounds are of significant interest in medicinal chemistry due to their three-dimensional structure, which can enhance biological activity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- often involves the use of [1,5]-hydride shift reactions. For instance, the treatment of benzylideneimidazolones with titanium tetrachloride can lead to the formation of spirocyclic derivatives . The reaction typically proceeds under inert atmosphere and requires heating in solvents like dichloroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids like titanium tetrachloride for cyclization reactions , and other reagents like scandium triflate for [1,5]-hydride shift reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with titanium tetrachloride can lead to the formation of spirocyclic thiochromane derivatives .
Scientific Research Applications
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antiepileptic properties.
Medicine: Investigated for its potential as a drug candidate due to its unique three-dimensional structure.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites on proteins and enzymes, potentially inhibiting or activating their function. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[imidazole-4,3’-thiochroman]ones: These compounds also feature a spirocyclic structure and are synthesized using similar methods.
Spiro[imidazole-4,3’-quinolin]ones: These compounds are synthesized from benzylideneimidazolones and exhibit similar biological activities.
Uniqueness
Spiro[4H-imidazole-4,2’(1’H)-naphthalene], 1,3’,4’,5-tetrahydro-7’-methyl- is unique due to its combination of an imidazole ring and a naphthalene moiety, which provides a distinct three-dimensional structure that can enhance its biological activity and selectivity.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
6'-methylspiro[1,4-dihydroimidazole-5,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C13H16N2/c1-10-2-3-11-4-5-13(7-12(11)6-10)8-14-9-15-13/h2-3,6,9H,4-5,7-8H2,1H3,(H,14,15) |
InChI Key |
NRGOCGDSGZTYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC3(C2)CN=CN3)C=C1 |
Origin of Product |
United States |
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